molecular formula C9H14N2O12P2 B15140025 [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Cat. No.: B15140025
M. Wt: 404.16 g/mol
InChI Key: XCCTYIAWTASOJW-JDNPWWSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate typically involves the phosphorylation of uridine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by selective phosphorylation using phosphoric acid derivatives. The reaction conditions often require the use of catalysts and specific pH levels to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using biotechnological methods. Microbial fermentation processes are employed, where genetically engineered microorganisms are used to produce uridine-5’-diphosphate in large quantities. These methods are optimized for high yield and purity, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphoric acid, sodium borohydride (for reduction), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include uridine-5’-triphosphate (UTP), uridine-5’-monophosphate (UMP), and other nucleotide derivatives that play significant roles in cellular metabolism .

Scientific Research Applications

[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate involves its role as a substrate for various enzymes. It acts as a donor of phosphate groups in phosphorylation reactions, which are critical for the activation and regulation of metabolic pathways. The molecular targets include enzymes involved in glycogen synthesis and carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Uridine-5’-monophosphate (UMP)
  • Uridine-5’-triphosphate (UTP)
  • Cytidine-5’-diphosphate (CDP)

Uniqueness

[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is unique due to its specific role in glycogen synthesis and its ability to act as a phosphate donor in various biochemical reactions. Unlike UMP and UTP, which have different roles in nucleotide metabolism, this compound is specifically involved in the synthesis of glycogen and other polysaccharides .

Properties

Molecular Formula

C9H14N2O12P2

Molecular Weight

404.16 g/mol

IUPAC Name

[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6+,7?,8-/m1/s1

InChI Key

XCCTYIAWTASOJW-JDNPWWSISA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.